N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O5S/c1-10-8-11(16)4-5-12(10)25(22,23)19-6-3-7-24-13(19)9-18-15(21)14(20)17-2/h4-5,8,13H,3,6-7,9H2,1-2H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXGHMOFCCALRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with an appropriate oxazinan derivative under controlled conditions to form the sulfonylated oxazinan intermediate. This intermediate is then reacted with N-methylethanediamide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The fluoro-substituted benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the benzene ring.
Scientific Research Applications
N’-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling processes.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
Impact of Structural Differences on Properties
Sulfonyl Group Modifications :
- Fluorine Position : The target compound's 4-fluoro-2-methyl substitution optimizes steric and electronic effects for antimicrobial activity, whereas 3-methyl () reduces steric hindrance but may alter target binding .
Ethanediamide Substituents :
- Methyl vs. Benzyl : The methyl group in the target compound minimizes steric bulk, favoring enzyme active site entry, while benzyl () may improve aromatic stacking interactions with proteins .
- Morpholine and Methoxy Groups : These substituents () introduce hydrogen-bond acceptors, enhancing solubility and target affinity .
Oxazinan Ring :
- Present in all compared compounds, but conformational flexibility varies with adjacent substituents. The target compound's oxazinan ring likely stabilizes bioactive conformations via intramolecular hydrogen bonds .
Biological Activity
N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Fluorinated aromatic ring : The presence of a 4-fluoro-2-methylbenzenesulfonyl group enhances its interaction with biological targets.
- Oxazinan ring : This cyclic structure contributes to the compound's stability and reactivity.
- Ethanediamide moiety : This functional group is crucial for biological interactions.
The molecular formula is CHFNOS, with a molecular weight of approximately 367.39 g/mol.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the oxazinan ring : Achieved through cyclization reactions under acidic or basic conditions.
- Introduction of the fluorinated aromatic group : Utilizes fluorinating agents such as Selectfluor®.
- Amide bond formation : Coupling the oxazinan intermediate with the ethanediamide moiety using coupling reagents like EDCI or DCC.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against Staphylococcus aureus, showing inhibition at a concentration of 50 μg per well.
Inhibition of Enzymatic Activity
The compound has been identified as a potent inhibitor of collagen prolyl-4-hydroxylase, an enzyme critical for collagen biosynthesis. This inhibition could have implications in treating fibrotic diseases and enhancing wound healing processes.
The mechanism of action involves:
- Enzyme Interaction : The fluorinated aromatic ring likely enhances binding affinity to specific enzymes, leading to altered enzymatic activity.
- Modulation of Cellular Pathways : The compound may influence various cellular pathways through its interactions with molecular targets.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-morpholin-4-yl)ethanediamide | Similar oxazinan structure; different substituents | Contains morpholine instead of pyridine |
| N-[3-fluoro-4-(6-methoxyquinolin)phenyl]-N'-(4-fluorophenyl)cyclopropane | Different core structure; fluorinated phenyl groups | Modulates protein kinase activity |
| 4-Fluoro-N-(pyridin-3-yl)benzamide | Contains pyridine; simpler structure | Focused on anti-inflammatory properties |
This table illustrates how the distinct functional groups and complex structure of this compound may confer unique biological activities not present in similar compounds.
Case Studies and Research Findings
Ongoing studies are focused on elucidating the full biological profile and therapeutic potential of this compound. Preliminary findings suggest promising applications in:
- Antimicrobial therapy : Targeting resistant bacterial strains.
- Fibrosis treatment : Through inhibition of collagen synthesis.
- Cancer therapy : By modulating specific cellular pathways involved in tumor growth.
Research continues to explore the efficacy and safety profiles through various in vitro and in vivo models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
